tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
“tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the resources I have access to.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate”. However, similar compounds such as “tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” are available1.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. However, specific information about the molecular structure of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” is not available in the resources I have access to.Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” are not readily available in the resources I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. However, specific information about the physical and chemical properties of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” is not available in the resources I have access to.Scientific Research Applications
Synthesis and Derivation Potential : This compound and related intermediates provide a convenient entry point for novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Reactivity in Organic Synthesis : This compound is known to react with substrates like N,N-dimethylformamide dimethyl acetal, indicating its potential in the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Conformational Studies : The conformation of certain fragments in this compound has been analyzed, which is important in the search for biologically active compounds and macromolecules (Żesławska et al., 2017).
Applications in Peptidomimetics : This compound is used in the synthesis of N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, which is important for the development of peptidomimetics (Slavinskaya et al., 1996).
Pharmaceutical Synthesis : It is involved in the synthesis of biologically active compounds like gabapentin-base and other derivatives, which are used in drug discovery (Amirani Poor et al., 2018).
Structural Analysis and Characterization : Studies include the thermal and crystallographic analysis of derivatives of this compound, contributing to a deeper understanding of its structural properties (Singh et al., 2016).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of other chemically significant compounds, demonstrating its utility in stereochemistry (López et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate”.
Future Directions
The future directions of a compound refer to its potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate”.
properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-7-azaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-11-9-21(10-12-23)13-17(14-21)22-18(24)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDJQARDHLMCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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